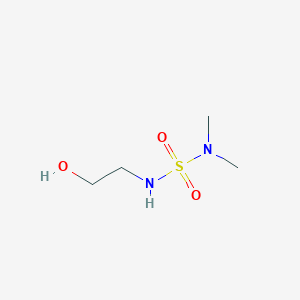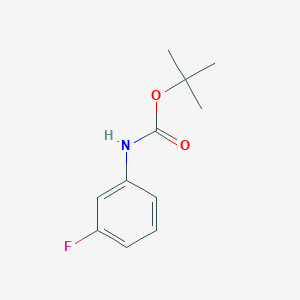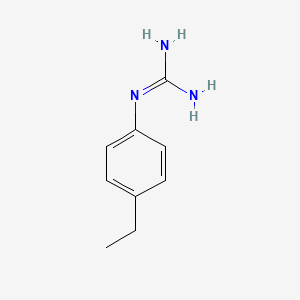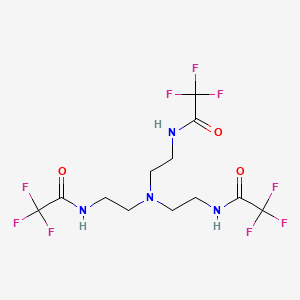
Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfamide derivative that has been synthesized using various methods and has shown promising results in various scientific studies. In
Scientific Research Applications
Versatility in Medicinal Chemistry
Sulfamide derivatives, characterized by the sulfamide (R2NSO2NR2) functionality, are recognized for their potential in forming multiple electrostatic interactions with proteins and other targets in medicinal chemistry. This functional group is pivotal in the development of small-molecule therapeutics, exemplified by its presence in the broad-spectrum antibiotic doripenem. The sulfamide group's versatility extends to its use as a substitute for sulfonamide, sulfamate, or urea functionalities in various compounds. Despite its relatively low representation, the sulfamide group's unique properties suggest a promising future in medicinal chemistry applications, offering a broad scope for the design of new therapeutic agents (Reitz, Smith, & Parker, 2009).
Environmental Considerations and Removal Techniques
Sulfamethoxazole, a compound containing sulfamide functionality, is identified as a persistent organic pollutant from the pharmaceutical industry. Despite the ban in some regions as a growth promoter in veterinary use, its environmental presence persists. Various removal techniques, including adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation, are employed to mitigate its impact. These methods leverage strong chemical interactions and catalytic degradation to efficiently remove sulfamethoxazole from environmental mediums, highlighting the critical need for sustainable and cost-effective removal technologies (Prasannamedha & Kumar, 2020).
Membrane Interaction and Stability Modulation
Dimethyl sulfoxide (DMSO), a compound related to sulfamide derivatives, plays a significant role in cell biology due to its interaction with biomembranes. DMSO's ability to enhance membrane permeability, serve as a cryoprotectant, and impact membrane stability and dynamics underscores its importance in biological research and therapeutic applications. Understanding DMSO's interactions with lipid components of cell membranes provides insights into its biological functions and potential therapeutic uses (Yu & Quinn, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl-, also known as 1-(dimethylsulfamoylamino)-2-hydroxyethane, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid . Folic acid is crucial for the bacteria’s survival as it is needed for the synthesis of nucleic acids and the metabolism of amino acids .
Mode of Action
Sulfonamides, including our compound of interest, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the bacterial synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the production of dihydrofolic acid, a necessary component in the synthesis of folic acid . This disruption in the folic acid pathway leads to a deficiency in the production of essential bacterial nucleic acids and proteins, thereby inhibiting bacterial growth and multiplication .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including our compound, involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, an essential component for bacterial survival, the compound effectively disrupts the life cycle of the bacteria .
Action Environment
The action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions . .
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2-hydroxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-6(2)10(8,9)5-3-4-7/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPGKVAAISIIFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394735 |
Source


|
| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89846-09-3 |
Source


|
| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)







